1-(4-fluoro-3-methoxyphenyl)propan-2-one
Description
1-(4-Fluoro-3-methoxyphenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 4-fluoro-3-methoxyphenyl group. This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties, solubility, and reactivity. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, as demonstrated in related propan-2-one derivatives .
Properties
CAS No. |
320338-98-5 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protocol Overview
A modified protocol adapted from the synthesis of 3-methoxyacetophenone involves reacting 4-fluoro-3-methoxyphenylboronic acid with acetonitrile in the presence of a nickel(II) bromide-1,10-phenanthroline complex. The reaction proceeds in an autoclave at 100°C for 5 hours, with sodium bicarbonate acting as a base.
Key Advantages
Table 2: Nickel-Catalyzed Cross-Coupling Performance
| Condition | Value | Outcome |
|---|---|---|
| Catalyst loading | 5 mol% NiBr₂·diglyme | 84% yield |
| Temperature | 100°C | Complete conversion |
| Solvent system | HCFC-244bb/H₂O | Efficient mixing |
Halogenation-Alkylation Sequential Approach
For laboratories lacking specialized equipment, a two-step halogenation-alkylation sequence offers a practical alternative.
Step 1: Halogenation of 3-Methoxypropiophenone
3-Methoxypropiophenone is treated with Selectfluor® in acetonitrile at room temperature, introducing the fluorine atom at the para position. This step achieves 89% regioselectivity for the 4-fluoro derivative.
Step 2: Alkylation
The fluorinated intermediate undergoes alkylation with methyl iodide in the presence of potassium carbonate. This step proceeds in acetone under reflux, yielding the final product with an overall efficiency of 72%.
Continuous Flow Synthesis
Industrial-scale production increasingly adopts continuous flow reactors to enhance reproducibility and safety.
Microreactor Design
A tubular reactor with a 2 mL internal volume enables precise temperature control (20°C) and rapid mixing. The Friedel-Crafts acylation is conducted with a residence time of 8 minutes, achieving 82% yield at a throughput of 120 g/hour.
Advantages Over Batch Processes
-
Improved heat dissipation : Mitigates exothermic risks associated with AlCl₃.
-
Consistent product quality : Reduced batch-to-batch variability.
-
Scalability : Linear scale-up without re-optimization.
Comparative Analysis of Methods
The choice of synthesis method depends on scale, equipment availability, and desired purity.
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Friedel-Crafts | 78 | 98 | Moderate | 12.50 |
| Nickel catalysis | 84 | 99 | High | 18.00 |
| Halogenation-alkylation | 72 | 95 | Low | 9.80 |
| Continuous flow | 82 | 97 | Industrial | 7.40 |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 1-(4-fluoro-3-methoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen and Methoxy Substitutions
1-(5-Chloro-2,3-Diiodophenyl)-1-(4-Methoxyphenyl)propan-2-one
- Structure : Features a diiodo-chlorophenyl group and a 4-methoxyphenyl group.
- Properties : The heavy halogen atoms (I, Cl) increase molecular weight (MW: ~512.9 g/mol) and polarizability, enhancing lipophilicity compared to the fluoro-methoxy derivative .
- Applications : Used in palladium-catalyzed cross-coupling reactions, highlighting its utility in synthetic organic chemistry .
1,1,1-Trifluoro-3-(4-Methoxyphenyl)propan-2-one
- Structure : Contains a trifluoromethyl group instead of the fluoro-methoxy substituent.
- Properties : The strong electron-withdrawing CF₃ group lowers the boiling point (61°C) and increases acidity (pKa ~8–10) compared to the target compound .
- Applications : Likely used as a fluorinated building block in agrochemicals or pharmaceuticals.
Arylbenzofuran and Benzofuran Derivatives
1-(6-Methoxy-2-(4-Methoxyphenyl)-3-Methylbenzofuran-5-yl)propan-2-one Structure: Integrates a benzofuran ring system with dual methoxy groups. MW: 338.35 g/mol .
1-(4-Acetyl-3-Hydroxy-Phenoxy)propan-2-one Structure: Includes a phenolic hydroxyl and acetyl group. Properties: The hydroxyl group enables hydrogen bonding, improving water solubility relative to the fluoro-methoxy derivative. MW: 208.21 g/mol . Applications: Precursor to antimicrobial benzofurans .
Sulfonyl and Phosphoryl Derivatives
1-(Allyloxy)-3-(Phenylsulfonyl)propan-2-one
- Structure : Contains a sulfonyl group and allyl ether.
- Properties : The sulfonyl group increases polarity (PSA: 54 Ų) and stabilizes intermediates in asymmetric catalysis. MW: 240.3 g/mol .
- Applications : Used as a directing group in enantioselective synthesis (95.4% ee achieved) .
1-(Diphenylphosphoryl)propan-2-one Derivatives Structure: Phosphoryl groups replace aromatic substituents. Properties: High polarity (PSA >100 Ų) and chelating ability, making them suitable for ionophores in potentiometric sensors .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : The 4-fluoro-3-methoxy substitution balances electron withdrawal (F) and donation (OCH₃), making the compound versatile in reactions requiring moderate electrophilicity.
- Synthetic Utility : Halogenated analogs (e.g., diiodo-chloro derivatives) are valuable in cross-coupling chemistry, while sulfonyl/phoshoryl variants enable asymmetric synthesis and sensor design .
Q & A
Q. What are the limitations of current SAR studies on fluorinated aryl ketones?
- Gaps :
- Limited in vivo pharmacokinetic data (e.g., bioavailability, half-life).
- Poor solubility in aqueous media complicates formulation.
- Future directions : Co-crystallization with cyclodextrins or PEGylation to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
